Annonidine F

Description

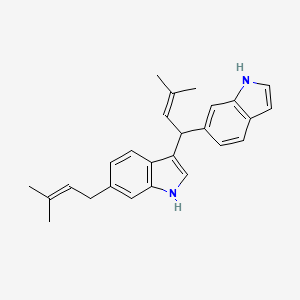

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[1-(1H-indol-6-yl)-3-methylbut-2-enyl]-6-(3-methylbut-2-enyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2/c1-17(2)5-6-19-7-10-22-24(16-28-26(22)14-19)23(13-18(3)4)21-9-8-20-11-12-27-25(20)15-21/h5,7-16,23,27-28H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNELRTTWUIVSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1)C(=CN2)C(C=C(C)C)C3=CC4=C(C=C3)C=CN4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Abundance and Isolation Methodologies of Annonidine F

Annonidine F is a naturally occurring prenylated bisindole alkaloid. vdoc.pubnih.gov Its presence has been documented in specific flora within the Annonaceae family, highlighting a narrow and specialized distribution in nature.

Research has primarily identified this compound in the plant species Monodora angolensis. vdoc.pub The compound has been successfully isolated from the stem and root bark of this plant, with specimens collected from different African regions, including Tanzania and Nigeria. univ-tlemcen.dzjocmr.combibliomed.org

The isolation of this compound from its natural source involves a multi-step process combining extraction and advanced chromatographic techniques. The general procedure begins with the extraction from the dried and milled plant material (stem or root bark). Following the initial extraction, the crude extract undergoes purification. Researchers have successfully employed a combination of fast centrifugal partition chromatography (FCPC) and adsorption chromatography to isolate this compound from the complex mixture of phytochemicals present in the plant extract. researchgate.net

During the phytochemical investigation of Monodora angolensis, this compound was isolated alongside a variety of other prenylated indole (B1671886) derivatives. nih.govresearchgate.net

Table 1: Natural Source of this compound

| Plant Species | Plant Family | Part(s) Used | Geographic Origin |

| Monodora angolensis | Annonaceae | Stem Bark, Root Bark | Tanzania, Nigeria univ-tlemcen.dzjocmr.combibliomed.org |

**Table 2: Compounds Co-isolated with this compound from *Monodora angolensis***

| Compound Name | Compound Class |

| 6-(3-Methyl-but-2-enyl)-1,3-dihydro-indol-2-one | Indole Alkaloid |

| 1H-indole-5-carbaldehyde | Indole Alkaloid |

| 6-(3-methyl-2-butenyl)-1H-indole | Indole Alkaloid |

| 6-(3-methylbuta-1,3-dienyl)-1H-indole | Indole Alkaloid |

| 6-(4-oxo-but-2-enyl)-1H-indole | Indole Alkaloid |

| 3-geranylindole | Indole Alkaloid |

Source: nih.govresearchgate.net

Chemotaxonomic Significance of Annonidine F in the Annonaceae Family

Annonidine F belongs to the class of prenylated indole (B1671886) alkaloids. researchgate.net The occurrence of these types of alkaloids is of significant interest in the field of chemotaxonomy, which uses chemical constituents to understand the evolutionary relationships between plants.

The accumulation of prenylated indole alkaloids, sometimes referred to as 'hexalobines', is considered a distinct chemotaxonomic marker for certain genera within the Annonaceae family. researchgate.net Their presence is not widespread throughout the family but is rather restricted to a group of closely related genera. This characteristic distribution suggests a shared evolutionary pathway for the biosynthesis of these specific compounds. researchgate.net

The genera within the Annonaceae family known for producing these marker compounds include:

Monodora

Isolona

Hexalobus

Asteranthe

Uvaria

This chemical evidence, based on the presence of compounds like this compound, aligns with and supports findings from molecular phylogenetic studies. These genetic analyses have also grouped Monodora, Isolona, Hexalobus, Asteranthe, and Uvariastrum together into a single sub-clade known as the African long-branch clade (ALBC), reinforcing their close taxonomic relationship. researchgate.net

Table 3: Annonaceae Genera Characterized by Prenylated Indole Alkaloids

| Genus | Significance |

| Monodora | Source of this compound and other prenylated indoles. researchgate.net |

| Isolona | Known to accumulate prenylated indole alkaloids. researchgate.net |

| Hexalobus | The term 'hexalobines' is derived from this genus due to the marked presence of these compounds. researchgate.net |

| Asteranthe | Identified as a genus that accumulates this class of compounds. researchgate.net |

| Uvaria | Another genus where prenylated indoles serve as chemotaxonomic markers. researchgate.net |

Biosynthetic Pathways and Mechanistic Elucidation of Annonidine F

Proposed Biosynthetic Routes to Annonidine F

The biosynthesis of this compound is proposed to be a convergent pathway, where building blocks from different primary metabolic routes are assembled and modified. The core structure is derived from the amino acid L-tryptophan, while the appended isoprenoid units originate from the terpenoid backbone biosynthesis pathway.

Direct isotopic labeling studies specifically for this compound are not extensively documented in the available literature. However, the biosynthetic pathway can be inferred from the co-occurrence of potential monomeric precursors within the same plant extracts. This compound is structurally a dimer of two 6-(3-methyl-2-butenyl)-indole units. iupac.orgresearchgate.net Research on plants from the Annonaceae family has identified several monomeric prenylated indoles, such as 3-, 6-, and 7-(3-methyl-2-butenyl)-indole, alongside the annonidine dimers. iupac.org

The presence of these monomers strongly suggests they are the immediate precursors that undergo a dimerization reaction to form the final this compound structure. iupac.org This biosynthetic logic is supported by the identification of 7-(3-methyl-2-butenyl)-indole in the same plant extract where annonidines were found, pointing to a pool of available monomers for dimerization. iupac.org this compound can therefore be regarded as a biosynthetic dimerization product of these prenylated indoles. iupac.org

Table 1: Proposed Precursors in this compound Biosynthesis

| Precursor Molecule | Proposed Role |

|---|---|

| 6-(3-methyl-2-butenyl)-indole | Monomeric unit that undergoes dimerization. iupac.orgresearchgate.net |

| 7-(3-methyl-2-butenyl)-indole | A related monomer found in the same plant extract, suggesting a common biosynthetic pool. iupac.org |

The formation of any indole (B1671886) alkaloid, including this compound, is fundamentally dependent on two major upstream pathways: the shikimate pathway, which produces tryptophan, and the isoprenoid (or terpenoid) biosynthesis pathways. nih.govuniv-tours.fr

Tryptophan Pathway: L-tryptophan, the source of the characteristic indole ring, is synthesized via the shikimic acid pathway. nih.gov This pathway converts simple carbohydrate precursors into aromatic amino acids. Tryptophan itself, or a derivative like tryptamine (B22526) (formed by decarboxylation), serves as the foundational scaffold onto which other chemical moieties are added. nih.gov

Isoprenoid Pathways: The prenyl side chains of this compound are derived from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). univ-tours.frgenome.jp Plants have two distinct pathways for synthesizing these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. univ-tours.frgenome.jp The MVA pathway typically supplies precursors for sesquiterpenes and triterpenes, while the MEP pathway is responsible for monoterpenes, diterpenes, and carotenoids. genome.jp DMAPP is the specific molecule that acts as the prenyl donor in the alkylation of the indole ring. nih.gov

Enzymology of Prenylation and Dimerization in this compound Synthesis

The assembly of this compound from its precursors requires at least two key enzymatic steps: the attachment of a prenyl group to the indole nucleus (prenylation) and the coupling of two such monomers (dimerization).

Prenylation: The attachment of the dimethylallyl group from DMAPP to the tryptophan-derived indole ring is a crucial step. This reaction is typically catalyzed by a class of enzymes known as prenyltransferases (PTs). nih.govnih.gov Specifically, members of the dimethylallyl tryptophan synthase (DMATS) superfamily are known to catalyze the Friedel-Crafts alkylation of indole rings, a process that does not require a metal ion cofactor. nih.gov These enzymes exhibit regioselectivity, attaching the prenyl group to specific positions on the indole scaffold. While the specific PT for this compound has not been isolated, enzymes like EchPT1 have shown a high degree of flexibility, capable of prenylating various indole derivatives, demonstrating the enzymatic potential for such reactions in nature. nih.gov

Dimerization: The final step in the proposed pathway is the dimerization of two 6-prenylindole (B1243521) monomers. The chemical structure of this compound, featuring a methylene (B1212753) bridge linking the two indole units, suggests an oxidative coupling mechanism. iupac.orgvulcanchem.com This type of reaction is often mediated by oxidase enzymes, with cytochrome P450 monooxygenases (CYPs) being strong candidates. nih.govvulcanchem.com These enzymes are known to catalyze a wide array of oxidative reactions in secondary metabolism, including carbon-carbon bond formations necessary for the dimerization of complex alkaloids. nih.gov

Genetic and Molecular Regulation of Biosynthetic Genes Related to this compound

While the specific genes and regulatory factors controlling this compound biosynthesis have not been elucidated, the regulation of other plant alkaloid pathways provides a well-established framework. The expression of biosynthetic genes is tightly controlled at the transcriptional level, often in response to developmental cues or environmental stresses. mdpi.comncsu.edu

This regulation is managed by hierarchies of transcription factors (TFs). Families of TFs such as the bHLH (basic helix-loop-helix), MYB , and AP2/EREBP (APETALA2/ethylene responsive element binding protein) are known to play significant roles in modulating the biosynthesis of alkaloids and other secondary metabolites. mdpi.comresearchgate.net For example, in the production of terpenoid indole alkaloids in Catharanthus roseus, a network of these TFs coordinates the expression of genes in both the indole and terpenoid pathways. mdpi.com It is highly probable that a similar combinatorial system of TFs regulates the expression of the tryptophan pathway genes, isoprenoid pathway genes, prenyltransferases, and cytochrome P450s involved in this compound synthesis. univ-tours.fr

In Vitro and In Vivo Approaches for Biosynthetic Pathway Reconstruction

Elucidating a complex biosynthetic pathway like that of this compound relies on a combination of in vitro and in vivo techniques. These approaches allow researchers to confirm reaction steps, identify responsible enzymes, and reconstitute the entire pathway outside of the native plant.

In Vitro Approaches: Cell-free extracts from Monodora angolensis could be used to test for specific enzymatic activities by supplying hypothesized precursors (e.g., indole and DMAPP) and observing the formation of prenylated intermediates. Furthermore, once candidate genes for enzymes like prenyltransferases or CYPs are identified, they can be expressed in systems like E. coli or yeast, purified, and their specific catalytic functions can be confirmed through biochemical assays with various substrates. nih.gov

In Vivo Approaches: A powerful in vivo technique for pathway reconstruction is the heterologous expression of biosynthetic genes in a host organism. nih.gov For instance, the genes for the prenyltransferase and the dimerizing enzyme could be co-expressed in a host like Saccharomyces cerevisiae (yeast), which can be engineered to provide the necessary tryptophan and DMAPP precursors. nih.govnih.gov Successful production of this compound in such a system would provide definitive evidence for the functions of the identified genes. Additionally, advanced analytical techniques like single-cell mass spectrometry can be used to monitor the incorporation of isotopically labeled precursors, such as deuterium-labeled tryptamine, into alkaloid pathways within living cells, providing dynamic insights into the flux and rates of biosynthesis. researchgate.net

Preclinical Biological Activity Investigations of Annonidine F

In Vitro Antimalarial Activity of Annonidine F

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitate the discovery of new antimalarial agents. This compound has been evaluated for its ability to inhibit the growth of this parasite, particularly multidrug-resistant strains.

Activity against Multidrug-Resistant Plasmodium falciparum Strains (e.g., K1 Strain)

This compound has demonstrated in vitro antimalarial activity against the multidrug-resistant K1 strain of P. falciparum. nih.gov The K1 strain is known for its resistance to chloroquine (B1663885) and other antimalarial drugs, making it a crucial model for testing new compounds. mdpi.comparahostdis.org Studies have reported the isolation of this compound from plants of the Annonaceae family, which are known to produce a variety of bioactive compounds, including alkaloids with antimalarial properties. researchgate.netresearchgate.net

Comparative Anti-Plasmodial Potency of this compound

When compared with other anti-malarial compounds, this compound has shown a moderate level of potency. vulcanchem.com For instance, research on indole (B1671886) alkaloids from African medicinal plants has highlighted several compounds with significant in vitro anti-malarial activities against the K1 strain of P. falciparum. nih.gov While specific IC50 values for this compound against various strains are documented in specialized literature, a direct comparison underscores its moderate efficacy relative to more potent clinical candidates. nih.govvulcanchem.com

Interactive Table: In Vitro Antimalarial Activity of Selected Compounds against P. falciparum K1 Strain

| Compound | Type | IC50 (µg/mL) | Source |

|---|---|---|---|

| This compound | Bis-indole alkaloid | 21 | nih.gov |

| Cryptolepine | Indoloquinoline alkaloid | 0.09 (0.23 µM) | nih.gov |

| Nitidine | Benzophenanthridine alkaloid | 0.045 | nih.gov |

| Dioncopeltine A | Naphthylisoquinoline alkaloid | 0.0048 | nih.gov |

| Habropetaline A | Naphthylisoquinoline alkaloid | 0.005 | nih.gov |

In Vitro Antiviral Activity Exploration of this compound

The search for novel antiviral agents has led to the investigation of natural products, including this compound. Computational methods have been instrumental in screening large libraries of compounds for potential inhibitory activity against key viral proteins.

Computational Screening for Viral Protease Inhibition (e.g., SARS-CoV-2 3CLpro)

Computational screening has emerged as a fundamental technique in the initial stages of drug discovery. nih.gov This approach has been widely used to identify potential inhibitors of viral proteases, such as the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, which is essential for viral replication. nih.govfrontiersin.orgf1000research.com The process involves virtually docking compounds from chemical databases into the active site of the target protein to predict their binding affinity. nih.gov While specific computational screening studies that include this compound are not extensively detailed in the provided results, the methodology is well-established for identifying potential antiviral candidates from natural product libraries. f1000research.comarchivesofmedicalscience.com

Molecular Docking and Binding Affinity Predictions for Viral Targets

Molecular docking is a computational tool used to predict the binding orientation and affinity of a ligand to a target protein. mdpi.comajol.info This method calculates a scoring function to estimate the strength of the interaction, with lower binding energy values typically indicating a more stable complex. mdpi.comnih.gov Studies have utilized molecular docking to screen for inhibitors of various viral targets, including the main protease (Mpro or 3CLpro) of SARS-CoV-2. f1000research.comnih.govresearchgate.net The binding affinity is a key predictor of a compound's potential inhibitory activity. While direct molecular docking results for this compound are not specified in the search results, the general approach has been successfully applied to identify natural compounds with high binding affinities to viral proteases. archivesofmedicalscience.com

Other Preclinical In Vitro Biological Activity Assessments of this compound

Beyond its antimalarial and potential antiviral properties, this compound has been investigated for other biological activities. Some studies have reported that prenylated indoles isolated from the Annonaceae family, including this compound, possess antifungal properties. researchgate.net Additionally, research has explored the cytotoxic effects of related compounds, which is a critical aspect of preclinical evaluation. nih.gov Another study noted that while a new indole derivative from Anonidium mannii and other isolated compounds were evaluated for antischistosomal and cytotoxic activities, only some showed significant effects. ifremer.fr

Evaluation of Antifungal Potentials

This compound was first identified and named following its isolation from the root bark of Monodora grandidieri, a plant belonging to the Annonaceae family. researchgate.net In the same study, other simple prenylindole compounds, which were isolated from the same extract, underwent in vitro testing against the fungal pathogen Candida albicans. researchgate.net

While the study confirmed the antifungal properties of these related compounds, specific data regarding the direct testing of this compound for antifungal activity against Candida albicans or other fungal species is not explicitly detailed in the available research. The active prenylindoles from the extract and their observed antifungal activity provide a basis for inferring the potential, yet unconfirmed, antifungal capacity of this compound.

Table 1: Antifungal Activity of Compounds Isolated Alongside this compound

| Compound Name | Test Organism | Activity |

| 6-(3-methylbut-2-enyl)-1H-indole | Candida albicans | Active |

| Mixture of 5- and 6-(3-methylbuta-1,3-dienyl)-1H-indole | Candida albicans | Active |

| This compound | Candida albicans | Data not available |

Antimycobacterial Activity in Relevant Assay Systems

In studies investigating novel therapeutic agents against mycobacteria, this compound has been evaluated as part of a group of prenylated indole alkaloids isolated from the plant species Monodora angolensis. researchgate.net The antimycobacterial activity of these isolated compounds was assessed using a twofold microtitre dilution method against two mycobacterial species: Mycobacterium madagascariense and Mycobacterium indicus pranii. researchgate.net

The research findings indicated that the isolated compounds, as a collective group, demonstrated very low activity against the tested mycobacterial strains. researchgate.net The minimum inhibitory concentration (MIC) for this group of compounds was reported to be within the range of 125-250 µg/mL. researchgate.net Specific MIC values for individual compounds, including this compound, were not discretely provided in the available literature.

Table 2: Antimycobacterial Activity of Isolated Compounds Including this compound

| Compound Group | Test Organisms | Assay Method | MIC Range (µg/mL) |

| Isolated Prenylated Indoles (including this compound) | Mycobacterium madagascariense, Mycobacterium indicus pranii | Twofold Microtitre Dilution | 125-250 |

Structure Activity Relationship Sar Studies of Annonidine F and Analogues

Design and Synthesis of Annonidine F Derivatives for SAR Elucidation

The exploration of the structure-activity relationship (SAR) of this compound necessitates the systematic design and synthesis of various derivatives. While this compound itself is a natural product, creating analogues in the laboratory allows researchers to probe the importance of each structural component.

Design Strategy: The design of this compound derivatives typically focuses on several key modifications:

Modification of Prenyl Groups: Altering the length, branching, or saturation of the prenyl (3-methylbut-2-enyl) side chains can reveal their role in target binding and lipophilicity. Derivatives could include those with geranyl groups or simpler alkyl chains. nih.gov

Substitution on Indole (B1671886) Rings: Introducing various functional groups (e.g., halogens, nitro groups, methoxy (B1213986) groups) at different positions on the indole nuclei can modulate the electronic properties and steric profile of the molecule. acs.orgresearchgate.net

Alteration of the Bis-indole Core: Modifying the linkage between the two indole units or replacing one of the indole rings with another heterocycle can provide insights into the necessity of the specific bis-indole scaffold.

Synthetic Approaches: The synthesis of a bis-indole core like that in this compound and its analogues often relies on modern organometallic cross-coupling reactions. mdpi.com Palladium-catalyzed reactions are particularly powerful tools for forming the carbon-carbon bond that links the two indole units. mdpi.combeilstein-journals.org

A plausible synthetic strategy for creating derivatives for SAR studies could involve:

Preparation of Precursors: Synthesizing two separate indole precursors. One indole would be functionalized with a leaving group (like a halogen) at the desired coupling position (e.g., C3). The other indole would be converted into an organometallic reagent, such as an indolylboronic acid for a Suzuki coupling or an organozinc reagent for a Negishi coupling. nih.govpreprints.org

Cross-Coupling Reaction: Reacting the two precursors in the presence of a palladium catalyst to form the core bis-indole structure. acs.orgrsc.org This step is crucial and allows for the assembly of various substituted indole units.

Functional Group Manipulation: Introducing or modifying the prenyl groups and other substituents on the bis-indole scaffold. Prenylation can be achieved using prenyl bromide with a suitable base. researchgate.net

This modular approach allows for the creation of a library of this compound analogues, where specific parts of the molecule are systematically altered to evaluate their impact on biological activity. researchgate.netresearchgate.netbeilstein-journals.org

Identification of Key Pharmacophoric Groups for Specific Biological Activities

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, different features appear to be critical for its various reported activities, such as antimalarial and antiviral effects. nih.govnih.govresearchgate.net

For Antimalarial Activity: Studies on indole alkaloids suggest several key pharmacophoric features for antiplasmodial activity. researchgate.netmdpi.comnih.gov

Prenyl Groups: The hydrophobic prenyl chains are crucial. They likely contribute to the molecule's ability to cross cell membranes, including the membrane of the Plasmodium parasite, and may engage in hydrophobic interactions within the target's binding pocket.

Indole Nitrogen: The nitrogen atoms in the indole rings can act as hydrogen bond donors or acceptors, which is a common feature in drug-target interactions. researchgate.net

For Antiviral Activity (e.g., against SARS-CoV-2 3CLpro): In silico docking studies have provided a hypothetical model of how this compound interacts with the 3C-like protease (3CLpro) of SARS-CoV-2, an essential enzyme for viral replication.

Hydrophobic Moieties: The entire molecule, particularly the prenyl groups and the aromatic indole rings, fits into the hydrophobic pocket of the enzyme's active site.

Hydrogen Bonding: The N-H group of one of the indole rings is predicted to form a key hydrogen bond with a backbone oxygen of a residue in the catalytic site (e.g., Cys145), which is critical for many 3CLpro inhibitors. nih.gov

Specific Interactions: The prenyl groups are predicted to form van der Waals interactions with specific hydrophobic amino acid residues (e.g., Met49, Met165) lining the active site.

The table below summarizes the key predicted interactions for this compound's antiviral activity based on molecular docking simulations.

| Pharmacophoric Group | Type of Interaction | Predicted Interacting Residue (in SARS-CoV-2 3CLpro) | Importance |

|---|---|---|---|

| Indole N-H | Hydrogen Bond | Cys145 | Critical for anchoring in the catalytic site. |

| Prenyl Group 1 | Hydrophobic (van der Waals) | Met49 | Contributes to binding affinity and specificity. |

| Prenyl Group 2 | Hydrophobic (van der Waals) | Met165 | Enhances binding within the hydrophobic pocket. |

| Bis-indole Core | Hydrophobic/Pi-Alkyl | His41, Thr25, Thr26 | Provides the structural scaffold for optimal positioning. |

Computational Approaches in this compound SAR Modeling

Computational chemistry provides powerful tools to predict and understand the SAR of compounds like this compound, guiding the synthesis of more effective analogues while reducing the need for extensive laboratory work.

QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activity. acs.orgnih.gov For this compound and its analogues, a QSAR study would proceed as follows:

Data Collection: A set of this compound derivatives would be synthesized, and their biological activity (e.g., IC₅₀ for antimalarial activity) would be measured experimentally. iec.gov.br

Descriptor Calculation: For each derivative, a range of molecular descriptors would be calculated using software. These descriptors quantify various physicochemical properties, such as:

Electronic Properties: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Properties: Molecular volume, surface area, specific shape indices.

Hydrophobicity: LogP (the octanol-water partition coefficient).

Topological Indices: Descriptors that describe molecular connectivity.

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that relates a combination of these descriptors to the observed biological activity.

Validation and Prediction: The resulting QSAR model is validated using internal and external sets of compounds to ensure its predictive power. nih.gov A validated model can then be used to predict the activity of new, yet-to-be-synthesized this compound derivatives, prioritizing the most promising candidates for synthesis.

While molecular docking provides a static snapshot of how a ligand might bind to its target, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. frontiersin.orgfrontierspartnerships.org An MD simulation of the this compound-protein complex (e.g., with 3CLpro) would provide deeper insights. nih.govchemrxiv.orgfrontiersin.org

The Process:

System Setup: The initial docked pose of this compound within the protein's binding site is placed in a simulated physiological environment (a box of water molecules and ions).

Simulation: The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate their movements over a set period, typically nanoseconds to microseconds.

Analysis: The resulting trajectory is analyzed to understand:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein is monitored to see if the complex remains stable or if the ligand dissociates. frontiersin.org

Key Interactions: The persistence of hydrogen bonds and hydrophobic contacts identified in docking is evaluated. MD can reveal which interactions are stable and which are transient.

Conformational Changes: MD shows how the protein and ligand might change their shape to better accommodate each other, a concept known as "induced fit."

Binding Free Energy: Advanced calculations (like MM/PBSA or MM/GBSA) can be performed on the trajectory to provide a more accurate estimate of the binding affinity.

MD simulations can validate docking results and reveal dynamic hotspots and subtle interactions that are crucial for the bioactivity of this compound, thereby guiding more refined drug design. frontiersin.org

Stereochemical Influences on this compound Bioactivity

Stereochemistry—the three-dimensional arrangement of atoms—is a critical factor in the activity of many natural products, as biological targets like enzymes and receptors are chiral.

This compound [3-[6-(3-methyl-but-2-enyl)-1H-indolyl]-6-(3-methyl-but-2-enyl)-1H-indole] is an achiral molecule. It does not possess any stereocenters, and the double bonds in the two prenyl groups are typically in the more stable (E)-configuration. Therefore, stereoisomerism is not a factor in the bioactivity of this compound itself.

Therefore, while this compound is achiral, any synthetic derivatization that introduces chiral centers would require careful control and evaluation of the stereochemistry. The synthesis of a single, desired stereoisomer would be a critical goal, and the biological activity of each individual isomer would need to be assessed to fully understand the SAR. acs.org

Pharmacological Target Identification and Elucidation for Annonidine F

Investigation of Cellular and Molecular Targets of Annonidine F

The initial stages of target identification for a novel anti-malarial compound such as this compound would focus on pinpointing the specific biomolecules with which it interacts to exert its parasiticidal effects. This typically involves a combination of biochemical and cellular assays.

A primary hypothesis for the anti-malarial activity of many natural products is the inhibition of essential parasitic enzymes. researchgate.net Given that enzymes are crucial for the survival and replication of Plasmodium falciparum, they are considered attractive targets for drug development. researchgate.net To investigate this compound as a potential enzyme inhibitor, a panel of well-validated malarial enzymes would be selected for screening. These could include enzymes involved in pathways such as folate biosynthesis (e.g., dihydrofolate reductase), protein degradation (e.g., falcipains), and purine salvage (e.g., hypoxanthine-guanine-xanthine phosphoribosyltransferase). researchgate.net

The inhibitory activity of this compound against these enzymes would be determined using in vitro enzymatic assays. Should significant inhibition be observed, detailed kinetic studies would be performed to characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies are fundamental to understanding the nature of the interaction between this compound and its target enzyme.

Illustrative Data Table: Kinetic Parameters of this compound against a Hypothetical Malarial Enzyme

| Parameter | Value | Description |

| IC₅₀ | 5.2 µM | The concentration of this compound required to inhibit 50% of the enzyme's activity. |

| Kᵢ | 2.1 µM | The inhibition constant, representing the affinity of this compound for the enzyme. |

| Mechanism | Competitive | The inhibitor binds to the active site of the enzyme, competing with the substrate. |

This table presents hypothetical data for illustrative purposes.

In addition to enzyme inhibition, this compound might exert its anti-malarial effect by binding to and modulating the function of specific receptors on the parasite or host cell surface. Receptor binding assays are critical for identifying and characterizing such interactions. merckmillipore.comcreative-bioarray.com These assays typically involve the use of a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. The ability of this compound to displace this ligand provides a measure of its binding affinity.

For instance, given the importance of parasite invasion into erythrocytes for its life cycle, receptors involved in this process would be of particular interest. nih.gov Assays could be designed to test the binding of this compound to known parasite ligands and host cell receptors that mediate this crucial step.

Illustrative Data Table: Receptor Binding Affinity of this compound for a Hypothetical Parasite Receptor

| Parameter | Value | Description |

| Kᵢ | 1.8 µM | The inhibition constant, indicating the affinity of this compound for the receptor. |

| Bₘₐₓ | 120 fmol/mg protein | The maximum number of binding sites for this compound on the receptor. |

| Assay Type | Competitive Radioligand Binding | The assay measures the displacement of a known radiolabeled ligand by this compound. |

This table presents hypothetical data for illustrative purposes.

High-Throughput Screening for Novel Biological Pathways Modulated by this compound

To explore a broader range of potential mechanisms of action beyond pre-selected targets, high-throughput screening (HTS) methodologies can be employed. acs.orgasm.org HTS allows for the rapid testing of a compound against a large number of biological targets or cellular processes. For this compound, both target-based and phenotypic HTS approaches could be valuable.

Characterization of this compound-Induced Cellular Responses in vitro

Once a potential molecular target is identified, or even in parallel with target identification studies, it is crucial to characterize the cellular consequences of this compound treatment in vitro. This involves a suite of cell-based assays to monitor the health and viability of both the P. falciparum parasites and host cells.

Standard in vitro assays for anti-malarial drug efficacy testing include the use of radiolabeled hypoxanthine incorporation to measure parasite growth inhibition. mmv.org Other methods involve microscopy with Giemsa staining to observe morphological changes, or assays based on the measurement of parasite-specific enzymes like lactate dehydrogenase. mmv.org Cytotoxicity assays using various human cell lines are also essential to determine the selectivity of the compound for the parasite over host cells. scielo.br

Illustrative Data Table: In Vitro Cellular Responses to this compound

| Assay | Endpoint | Result | Interpretation |

| Parasite Viability (P. falciparum) | IC₅₀ | 3.5 µM | This compound effectively inhibits parasite growth. |

| Host Cell Cytotoxicity (Human Cell Line) | CC₅₀ | > 50 µM | This compound shows low toxicity to human cells. |

| Selectivity Index (CC₅₀/IC₅₀) | > 14 | Favorable selectivity for the parasite. | |

| Morphological Analysis | Microscopic Observation | Arrested parasite development at the trophozoite stage. | This compound interferes with a crucial stage of the parasite life cycle. |

This table presents hypothetical data for illustrative purposes.

Advanced Analytical Chemistry of Annonidine F

Application of Hyphenated Chromatographic-Spectrometric Techniques for Annonidine F Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of spectrometry, are indispensable for the analysis of this compound within its natural source, typically a complex extract from Annona species.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone for the metabolite profiling of plant extracts containing this compound. youtube.com This approach allows for the comprehensive analysis of secondary metabolites in a single run. nih.gov The high resolving power and mass accuracy of instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers are critical for determining the elemental composition of detected compounds with a high degree of confidence. nih.govmdpi.com

For this compound (C₂₀H₂₁NO₄), HRMS can provide an exact mass measurement, which helps to distinguish it from other isobaric (same nominal mass) compounds that may be present in the extract. nih.gov Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to High-Energy Collision Dissociation Tandem Mass Spectrometry (HESI-MS/MS) are employed to generate fragmentation patterns. nih.gov These fragmentation spectra serve as a fingerprint, providing structural information that helps to confirm the identity of this compound and differentiate it from its isomers. Direct infusion mass spectrometry (DIMS) can also be used to increase analytical throughput, though it sacrifices the separation provided by chromatography. mdpi.com

| Parameter | Technique | Application to this compound Analysis |

| Separation | UHPLC | Provides high-resolution separation of this compound from other alkaloids and metabolites in complex Annona extracts. |

| Ionization | Electrospray Ionization (ESI) | Efficiently ionizes the this compound molecule, typically forming the [M+H]⁺ adduct for detection in positive ion mode. |

| Mass Analysis | TOF or Orbitrap | Measures the mass-to-charge ratio (m/z) with high accuracy (<5 ppm), enabling the confident determination of its elemental composition (C₂₀H₂₁NO₄). |

| Fragmentation | MS/MS (e.g., CID, HCD) | Fragments the parent ion of this compound to produce a unique spectrum of daughter ions, which is used for structural confirmation and isomer differentiation. |

While mass spectrometry provides crucial information on molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation and refinement of molecules like this compound. nih.gov NMR provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the precise determination of the molecule's connectivity and stereochemistry. nuvisan.com

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide initial data on the types and numbers of protons and carbons present. However, for a complex structure like this compound, two-dimensional (2D) NMR experiments are essential. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information for determining the relative stereochemistry.

For particularly challenging structural assignments, modern approaches may combine experimental NMR data with theoretical property predictions using Density Functional Theory (DFT) to help confirm regio- and stereo-configurations. shu.edu

| NMR Experiment | Information Provided for this compound Structure |

| ¹H NMR | Provides chemical shift, integration, and multiplicity for each proton, indicating its electronic environment and neighboring protons. |

| ¹³C NMR | Shows the number of unique carbon atoms and their chemical shifts, indicating their functional group type (e.g., aromatic, aliphatic, carbonyl). |

| COSY | Establishes the connectivity of proton spin systems within the aliphatic and aromatic portions of the molecule. |

| HSQC | Assigns specific protons to their directly attached carbon atoms. |

| HMBC | Connects different fragments of the molecule by showing long-range ¹H-¹³C correlations, confirming the overall carbon skeleton. |

| NOESY | Helps to define the three-dimensional shape and stereochemical relationships within the molecule. |

Quantitative Analytical Methodologies for this compound in Biological and Complex Matrices

Quantifying the concentration of this compound in biological samples (e.g., blood, plasma, tissue) or other complex matrices is essential for pharmacokinetic studies, bioavailability assessments, and understanding its distribution. nih.govmdpi.com The complexity of these matrices requires highly sensitive and selective analytical methods to accurately measure the analyte, often present at low concentrations, without interference from endogenous components. researchgate.netnih.gov

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices. researchgate.net This technique combines the separation power of LC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. researchgate.net The analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the target analyte, minimizing matrix interference and allowing for accurate quantification even at very low levels.

Developing a robust quantitative method involves several critical steps:

Sample Preparation: Efficient extraction of this compound from the biological matrix is crucial. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances like proteins and salts.

Chromatographic Separation: A suitable LC method is developed to separate this compound from its metabolites and other endogenous compounds, ensuring that no co-eluting substances interfere with the measurement.

Mass Spectrometric Detection: MRM transitions are optimized for both this compound and a suitable internal standard (often a stable isotope-labeled version of the analyte) to ensure maximum sensitivity and accuracy.

Method Validation: The method is rigorously validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.

Chemometric Applications in this compound Research Data Analysis

Chemometrics applies mathematical and statistical methods to chemical data, allowing researchers to extract maximum useful information from complex datasets. nih.govscispace.com In the context of this compound research, chemometrics is invaluable for comparing complex samples and for identifying compounds responsible for biological activity.

When analyzing multiple complex samples, such as extracts from different Annona species or the same species grown under different conditions, the resulting analytical data (e.g., from LC-HRMS) can be immense. Multivariate statistical analysis provides tools to visualize and interpret these large datasets. nih.govresearchgate.net

Principal Component Analysis (PCA): An unsupervised pattern recognition technique used for exploratory data analysis. researchgate.net PCA reduces the dimensionality of the data, allowing for the visualization of clustering, trends, or outliers among samples. For instance, PCA could be used to see if the chemical profiles of different Annona species extracts naturally group together based on their alkaloid content.

Partial Least Squares Discriminant Analysis (PLS-DA): A supervised method used to model the relationship between the chemical data (e.g., mass spectral peaks) and a predefined variable, such as biological activity or species type. researchgate.net PLS-DA can identify the specific metabolites, potentially including this compound, that are most important for differentiating between active and inactive samples.

These methods allow researchers to quickly compare the chemical fingerprints of numerous samples and pinpoint the key chemical differences between them. researchgate.netmdpi.com

| Technique | Type | Application in this compound Research |

| Principal Component Analysis (PCA) | Unsupervised | Visualizing natural groupings and differences in the overall metabolite profiles of various Annona extracts without prior assumptions. |

| Partial Least Squares Discriminant Analysis (PLS-DA) | Supervised | Identifying which specific compounds, including this compound, are statistically significant in distinguishing between samples with high vs. low biological activity. |

In drug discovery, extracts containing numerous compounds are often tested against panels of cell lines or biological targets in high-throughput screening (HTS) campaigns. This generates vast amounts of biological activity data alongside complex chemical profiles from techniques like LC-HRMS.

Data mining and pattern recognition techniques are essential for making sense of this data. By correlating the chemical fingerprints of the extracts with their corresponding biological activities, these methods can build predictive models. researchgate.net For example, if extracts that are rich in this compound consistently show high activity against a particular cancer cell line, pattern recognition algorithms can identify this compound as a potential "active marker." This statistical correlation helps to prioritize which compounds should be isolated from the complex mixture for further detailed biological testing. This bioactivity-guided approach, supported by chemometric analysis, significantly accelerates the process of identifying novel bioactive natural products. nih.gov

Comparative Studies and Analogous Compounds Research

Comparison of Annonidine F Activity with Other Indole (B1671886) Alkaloids from Annonaceae

This compound, a prenylated bisindole alkaloid, is a member of a large class of nitrogen-containing secondary metabolites found within the Annonaceae family. Research into the biological activities of these compounds reveals a wide spectrum of effects, though direct comparative studies that include this compound are limited. However, by examining the activities of other indole alkaloids isolated from the same and related species, a comparative context can be established.

This compound itself, isolated from Monodora angolensis, has demonstrated in vitro anti-malarial activity against the multidrug-resistant K1 strain of Plasmodium falciparum, with an IC50 value of 21 μg/mL. nih.govd-nb.inforesearchgate.net It also showed cytotoxicity in the brine shrimp test with an IC50 of 5.28 μg/mL. nih.gov In contrast, other bisindole alkaloids from Annonidium mannii, another plant in the Annonaceae family, which are structurally related to this compound, reportedly lack antibiotic activity. iupac.org

Other indole alkaloids from the Annonaceae family exhibit a range of biological activities. For instance, from the roots of Annonidium mannii, several indole derivatives were isolated, including the new compound manniindole, along with known compounds like aristolactam AII, aristolactam BII, and piperolactam D. ifremer.frresearchgate.netnih.govtandfonline.com In one study, aristolactam AII demonstrated significant worm-killing capability against Schistosoma mansoni, while piperolactam D was a notable inhibitor of the S. mansoni NAD(+) catabolizing enzyme (SmNACE). ifremer.frresearchgate.netnih.govtandfonline.com Manniindole itself was found to be toxic to the Huh7 human liver cancer cell line at a concentration of 100 μM. ifremer.fr

The "hexalobines," a group of prenylated indole alkaloids characteristic of genera like Hexalobus, Isolona, and Monodora, are structurally similar to the annonidines. iupac.orgresearchgate.net One such compound, 3,6-bis(3-methyl-2-butenyl)-indole, isolated from Uvaria elliotiana and Hexalobus species, possesses antifungal properties. iupac.org This suggests that while both are prenylated indole structures from Annonaceae, the specific arrangement and linkages in this compound versus other alkaloids like the hexalobines can lead to different biological activities.

An in-silico study screened various alkaloids, including this compound from Monodora angolensis, for their potential to inhibit the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2. salemuniversity.edu.ng This highlights the ongoing search for novel activities among this class of compounds.

Table 1: Comparative Activity of this compound and Other Annonaceae Indole Alkaloids

| Compound | Source (Family) | Reported Activity | Metric/Details | Reference |

|---|---|---|---|---|

| This compound | Monodora angolensis (Annonaceae) | Anti-malarial | IC50 = 21 μg/mL (P. falciparum K1 strain) | nih.govd-nb.inforesearchgate.net |

| This compound | Monodora angolensis (Annonaceae) | Cytotoxicity | IC50 = 5.28 μg/mL (Brine shrimp) | nih.gov |

| Aristolactam AII | Annonidium mannii (Annonaceae) | Anti-schistosomal | Good worm killing capability | ifremer.frnih.gov |

| Piperolactam D | Annonidium mannii (Annonaceae) | Enzyme Inhibition | Significant inhibition of SmNACE (IC50 ~10-20 μM) | ifremer.frresearchgate.net |

| Manniindole | Annonidium mannii (Annonaceae) | Cytotoxicity | Toxic to Huh7 cells at 100 μM | ifremer.fr |

| 3,6-bis(3-methyl-2-butenyl)-indole | Uvaria elliotiana, Hexalobus spp. (Annonaceae) | Antifungal | Active against fungi like Mucor mihei | iupac.org |

Investigation of Structurally Related Prenylated Indoles and Bisindoles

This compound is a prenylated bisindole alkaloid, characterized by two indole nuclei linked and substituted with prenyl (3-methyl-2-butenyl) groups. nih.goviupac.org This structure places it within a broader class of compounds whose biological activities are often influenced by the nature and position of these prenyl groups and the linkage between the indole units.

The annonidines, isolated from Annonidium mannii, are a class of prenylated bisindoles considered to be biosynthetic dimerization products of 3-, 6-, or 7-(3-methyl-2-butenyl)-indole. iupac.org These bisindoles can have their indole nuclei linked by either a single carbon atom (1,1-annonidines) or a C3-bridge. iupac.org this compound itself is 3-[6-(3-methyl-but-2-enyl)-1H-indolyl]-6-(3-methyl-but-2-enyl)-1H-indole. nih.gov

The hexalobines are another closely related group of diprenylated indoles found in various Annonaceae genera, including Hexalobus, Isolona, and Monodora. iupac.orgresearchgate.net The structural diversity within the hexalobines often arises from the oxidation of the double bonds in the prenyl side chains to form epoxides. iupac.org Unlike many hexalobines, the annonidine-type bisindoles have been reported to lack antibiotic activity, suggesting that the specific dimerization pattern and lack of oxidation on the prenyl groups differentiate their biological profile. iupac.org

From Monodora angolensis, the same plant that yields this compound, other simple prenylated indoles have been isolated, such as 6-(3-methyl-2-butenyl)-1H-indole and 3-geranylindole. nih.govd-nb.info Similarly, Isolona cauliflora produces compounds like caulidine A and caulidine B, which are also prenylated indoles. nih.gov The co-occurrence of these monomeric and dimeric forms supports the hypothesis that compounds like this compound are formed through biosynthetic dimerization.

The prenyl moiety is a common feature in many bioactive natural products, and its presence on an indole scaffold is crucial for various pharmacological activities, including antimicrobial and anticancer effects. researchgate.net The lipophilic nature of the prenyl group can enhance membrane permeability and interaction with molecular targets.

Chemogeographical Variation and Bioprospecting of this compound-Producing Plants

This compound has been isolated from Monodora angolensis and Annonidium mannii. iupac.orgsalemuniversity.edu.ng These plants belong to the Annonaceae family, which is primarily found in tropical regions of Africa and South America.

Annonidium mannii is a tree native to Central Africa, with its presence documented in Cameroon, Gabon, and Congo. ifremer.fr In these regions, parts of the plant, particularly the stem bark, are used in traditional medicine for various ailments. iupac.orgifremer.fr Phytochemical analysis of A. mannii has revealed the presence of a rich diversity of compounds, including alkaloids, phenols, tannins, and steroids, with the specific composition potentially varying between different collection sites. ifremer.frmdpi.com

Monodora angolensis is another Annonaceae species from which this compound has been isolated, specifically from a sample collected in Tanzania. nih.govd-nb.info The genus Monodora is known to accumulate prenylated indoles, which are considered chemotaxonomic markers for the genus. researchgate.net

The study of chemical constituents from plants in different geographical locations, or chemogeography, is important as environmental factors can influence the production of secondary metabolites. While specific studies on the chemogeographical variation of this compound content are not widely documented, the phytochemical diversity observed in plants like A. mannii suggests that the yield and profile of alkaloids could differ based on location, soil composition, climate, and other ecological factors. mdpi.com

Bioprospecting efforts on Annonaceae species are ongoing, driven by the diverse biological activities reported for their constituent alkaloids. ifremer.frresearchgate.net The isolation of this compound and related compounds from African medicinal plants like A. mannii and M. angolensis is a direct result of such bioprospecting. nih.govifremer.fr These efforts aim to identify novel compounds for potential drug development, with indole alkaloids being a particularly promising class due to their wide range of pharmacological properties, including antimalarial, cytotoxic, and antimicrobial activities. ifremer.frnih.gov

Analogous Compound Development for Enhanced Specificity or Potency

While specific research on the development of synthetic analogs of this compound is not extensively reported in the reviewed literature, general strategies for modifying indole-based compounds offer insights into potential future directions. The development of analogs for natural products is a common strategy in medicinal chemistry to improve activity, selectivity, and pharmacokinetic properties.

For indole alkaloids, synthetic modifications often focus on several key areas:

Modification of Substituents: The prenyl groups on this compound are potential sites for modification. Altering the length or structure of these lipophilic chains could influence the compound's interaction with biological membranes or target proteins.

Structure-Activity Relationship (SAR) Studies: To guide analog development, SAR studies are crucial. These involve synthesizing a series of related compounds and testing their biological activity to determine which structural features are essential for potency and which can be modified. For example, research on other indole alkaloids has shown that the presence and position of halogen atoms or the esterification of functional groups can significantly impact trypanocidal activity. mdpi.com

Hybridization: Creating hybrid molecules that combine the structural features of this compound with other pharmacophores is another approach. For instance, hybridization with quinolone or artemisinin (B1665778) derivatives has been suggested as a strategy to enhance the potency of antimalarial compounds. vulcanchem.com

Total Synthesis: The development of a total synthesis route for this compound and its related structures, such as Annonidine A, provides a platform for creating diverse analogs that are not accessible through isolation from natural sources. clockss.org A practical total synthesis allows for the systematic modification of the indole core and its substituents to explore the SAR and optimize biological activity. clockss.org Research into spiro-indole derivatives like spiroazepineindoles and spirotetrahydro-β-carbolines has shown that specific stereoisomers can have dramatically different potencies, highlighting the importance of stereochemistry in analog design. mdpi.com

These general approaches in indole alkaloid chemistry could be applied to this compound to develop new compounds with potentially enhanced anti-malarial activity or other therapeutic properties.

Future Directions and Research Gaps in Annonidine F Studies

Unexplored Biosynthetic Enzyme Characterization for Annonidine F

A significant research gap exists in the complete elucidation of the biosynthetic pathway of this compound. The structure of this compound, a dimer of prenylated indole (B1671886) units, suggests a complex enzymatic machinery is required for its assembly. researchgate.net However, the specific enzymes responsible for its formation have not been characterized. The unusual structure is suggestive of a mixed biosynthetic origin, likely involving precursors from both the shikimate (for the indole core) and terpenoid pathways (for the prenyl groups). d-nb.info

Future research should focus on identifying and characterizing the key enzymes in the this compound pathway within Monodora species. This could be achieved through a combination of transcriptomics and metabolomics to identify candidate genes that are co-expressed with the production of the alkaloid. frontiersin.org Gene clusters responsible for the biosynthesis of other complex alkaloids have been successfully identified using these methods. frontiersin.orgfrontiersin.orgnih.govnih.gov

Key enzymatic steps that warrant investigation include:

Prenyltransferases: Identifying the specific enzymes that attach the 3-methyl-but-2-enyl (prenyl) groups to the indole scaffold.

Dimerization Enzymes: Uncovering the mechanism and the enzyme (e.g., a laccase or peroxidase) responsible for coupling the two prenylated indole monomers to form the final dimeric structure.

Regulatory Factors: Investigating transcription factors that regulate the expression of the biosynthetic genes, which could provide insights into how the plant controls the production of this complex metabolite. frontiersin.org

Understanding these enzymatic processes is not only of fundamental scientific interest but could also enable the heterologous production of this compound and its analogues in microbial systems, overcoming the challenges of its complex chemical synthesis. vulcanchem.com

Novel Synthetic Strategies for Complex this compound Analogues with Enhanced Features

The chemical synthesis of this compound and its analogues remains a significant challenge due to its complex dimeric structure. vulcanchem.com The development of novel and efficient synthetic strategies is essential for producing sufficient quantities for extensive biological testing and for creating structural analogues with potentially enhanced features.

Current methods for synthesizing bis(indolyl)methanes (BIMs) often involve the acid-catalyzed condensation of indoles with carbonyl compounds, but these may not be suitable for a complex target like this compound. rsc.org Future synthetic research should explore more advanced and modular approaches. mit.edu

Promising avenues for research include:

Convergent Synthesis: Developing strategies where the two indole halves are synthesized separately and then joined in a late-stage coupling reaction. This would allow for greater flexibility in creating unsymmetrical analogues.

Metal-Catalyzed Cross-Coupling: Utilizing modern organometallic chemistry to forge the key bond between the two indole units with high precision and control.

Biomimetic Synthesis: Designing laboratory syntheses that mimic the proposed biosynthetic pathway, potentially using enzymatic or chemoenzymatic steps to achieve key transformations. escholarship.org

The goal of these synthetic efforts should be the creation of a library of this compound analogues. mdpi.comnih.gov By systematically modifying the prenyl side chains, the indole rings, or the linking unit, researchers could probe the structure-activity relationship (SAR) and develop new compounds with improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov

Identification of New Biological Targets and Mechanisms of Action in vitro

While this compound has shown promising in vitro anti-malarial activity against Plasmodium falciparum, its precise molecular target and mechanism of action remain largely unknown. d-nb.infonih.govfrontiersin.org Identifying the biological targets of a compound is a critical step in drug discovery, providing a rationale for its therapeutic effects. escholarship.org

Recent in silico studies have suggested that this compound may interact with several proteins of the SARS-CoV-2 virus, including the spike glycoprotein, the human angiotensin-converting enzyme 2 (ACE2) receptor, and the transmembrane protease, serine 2 (TMPRSS2). nih.gov These computational predictions, however, require rigorous experimental validation through in vitro assays. nih.gov

Future research should prioritize:

In vitro Target Validation: Experimentally testing the computationally predicted interactions. This would involve biochemical assays to measure the inhibition of enzymes like the SARS-CoV-2 main protease (3CLpro) or cell-based assays to confirm the disruption of spike protein-ACE2 binding. mdpi.comnih.gov

Broad-Spectrum Screening: Performing unbiased screening of this compound against large panels of biological targets, such as kinases, proteases, and G-protein coupled receptors, to uncover novel activities.

Mechanism of Action Studies: For confirmed activities, such as its anti-malarial effect, detailed mechanistic studies are needed. This could involve techniques like in vitro evolution to generate drug-resistant parasite strains, followed by whole-genome sequencing to identify mutations in the target protein, a strategy that has successfully identified targets for other antimalarials. mmv.org

These investigations will be crucial for defining the full pharmacological profile of this compound and identifying the most promising therapeutic avenues to pursue.

Advanced Computational Modeling for Structure-Based Drug Discovery and Target Validation

Advanced computational modeling is a powerful tool in modern drug discovery that can accelerate the identification and optimization of lead compounds. nih.govdrugdiscoverynews.com For this compound, computational methods have already provided initial hypotheses about its potential biological targets. nih.govmdpi.com This approach can be expanded significantly to guide future research.

Structure-based drug discovery (SBDD) relies on the three-dimensional structure of a biological target to design and optimize inhibitors. nih.govdrugdiscoverynews.comsaromics.com Should a definitive target for this compound be identified and its structure determined (e.g., via X-ray crystallography), computational modeling could be used to:

Analyze Binding Modes: Perform detailed molecular docking and molecular dynamics (MD) simulations to understand precisely how this compound interacts with its target at an atomic level. nih.gov

Guide Analogue Design: Use the binding model to rationally design new analogues with improved affinity and selectivity, as described in section 10.2. nih.gov

Predict Pharmacokinetics: Employ computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) models to predict the drug-like properties of new analogues, helping to prioritize which compounds to synthesize and test. nih.gov

Furthermore, computational methods are increasingly used for target validation itself. youtube.comunifap.br By analyzing protein-protein interaction networks and disease pathways, computational tools can help assess the biological relevance of a potential target, providing a stronger rationale for embarking on a full-fledged drug discovery program. youtube.com The synergy between predictive computational modeling and experimental validation will be key to efficiently advancing the study of this compound. youtube.com

Table 1: In Silico Docking Scores of this compound against Potential SARS-CoV-2 Targets

This table summarizes the binding energies of this compound with various proteins involved in SARS-CoV-2 infection, as predicted by molecular docking studies. Lower binding energy values indicate a potentially stronger and more stable interaction. These are computational predictions that require experimental validation.

Table 2: List of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and characterizing Annonidine F from natural sources?

- Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or HPLC. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) and high-resolution mass spectrometry (HR-MS) . For reproducibility, researchers should document solvent systems, retention times, and spectral data in standardized tables (e.g., δ values for NMR, m/z ratios for HR-MS) .

Q. What pharmacological mechanisms of this compound have been validated in preclinical studies?

- Answer : Common methodologies include:

- Receptor binding assays : Radioligand competition studies to identify target receptors (e.g., G-protein-coupled receptors).

- In vitro models : Cell viability assays (MTT/XTT) to assess cytotoxicity, complemented by flow cytometry for apoptosis/necrosis differentiation.

- Dose-response curves : EC₅₀/IC₅₀ calculations using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Answer :

- Comparative analysis : Replicate studies under identical conditions (e.g., cell lines, solvent controls) to isolate variables.

- Meta-analysis : Aggregate data from multiple studies using standardized effect sizes (e.g., Cohen’s d) and assess heterogeneity via I² statistics .

- Mechanistic validation : Use CRISPR knockout models to confirm target specificity if conflicting receptor interactions are reported .

Q. What strategies optimize the synthetic yield of this compound in total synthesis workflows?

- Answer :

- Design of Experiments (DOE) : Apply response surface methodology (RSM) to identify critical parameters (e.g., temperature, catalyst loading).

- Spectroscopic monitoring : Use in situ FTIR or HPLC-MS to track intermediate formation and minimize side reactions.

- Scalability protocols : Pilot studies should report yields at both milligram and gram scales to assess industrial feasibility .

Q. How should researchers address reproducibility challenges in this compound’s in vivo pharmacokinetic studies?

- Answer :

- Standardized protocols : Adopt CONSORT guidelines for animal studies, including strain-specific metabolism considerations (e.g., CYP450 isoforms in Sprague-Dawley rats vs. C57BL/6 mice).

- Analytical validation : Use LC-MS/MS with deuterated internal standards to quantify plasma concentrations, ensuring inter-lab reproducibility .

- Data sharing : Publish raw pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) in open-access repositories .

Q. What systematic review frameworks are suitable for synthesizing evidence on this compound’s therapeutic potential?

- Answer :

- PRISMA guidelines : Define search strings (e.g., "this compound" AND ("anti-cancer" OR "apoptosis")) across PubMed, Web of Science, and Embase.

- Risk of bias assessment : Use SYRCLE’s tool for animal studies or Cochrane’s RoB 2 for clinical trials.

- Grading evidence : Apply GRADE criteria to evaluate confidence in effect estimates .

Methodological Resources

-

Analytical Techniques :

Method Application Reference 2D-NMR Stereochemical elucidation HR-MS Molecular formula confirmation X-ray crystallography Absolute configuration -

Databases for Systematic Reviews :

Database Coverage PubMed Biomedical literature SciFinder Chemical synthesis pathways

Ethical and Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.